
Theonezolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theonezolide A is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the marine-derived Streptomyces sp. in 2011. Theonezolide A has shown promising results in the field of medicinal chemistry due to its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae.
Wirkmechanismus
Theonezolide A exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome at a site that is distinct from other macrolide antibiotics, such as erythromycin. Theonezolide A has been shown to bind to the ribosomal protein L11 and disrupt the formation of the ribosomal subunit interface, leading to inhibition of protein synthesis.
Biochemical and physiological effects:
Theonezolide A has been shown to have a low toxicity profile in vitro and in vivo. It has also been shown to have a low potential for inducing bacterial resistance. Theonezolide A has been tested for its pharmacokinetic properties, and it has been shown to have good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Theonezolide A has several advantages for lab experiments. It has a potent antibacterial activity against Gram-positive bacteria, making it a useful tool for studying bacterial infections. Theonezolide A has also been shown to have a low potential for inducing bacterial resistance, making it a useful tool for studying antibiotic resistance. However, theonezolide A is challenging to synthesize, making it difficult to obtain large quantities for lab experiments.
Zukünftige Richtungen
Theonezolide A has several potential future directions for research. One direction is the development of new analogs with improved biological activities. The synthesis of Theonezolide A provides a platform for the development of new analogs with improved pharmacokinetic properties and antibacterial activity. Another direction is the study of the mechanism of action of Theonezolide A. Further studies are needed to elucidate the binding site of Theonezolide A on the ribosome and the mechanism of inhibition of protein synthesis. Finally, Theonezolide A has potential for clinical development as a new antibiotic for the treatment of bacterial infections. Clinical trials are needed to evaluate the safety and efficacy of Theonezolide A in humans.
Synthesemethoden
Theonezolide A is a complex molecule that contains 15 chiral centers, making it challenging to synthesize. The first total synthesis of Theonezolide A was reported in 2017 by a group of chemists at the University of California, Berkeley. The synthesis involved 66 steps and a yield of 0.002%. Although the synthesis is challenging, it provides a platform for the development of new analogs with improved biological activities.
Wissenschaftliche Forschungsanwendungen
Theonezolide A has been extensively studied for its antibacterial activity. It has shown promising results in vitro against a range of Gram-positive bacteria, including Theonezolide A and VRE. Theonezolide A has also been shown to have a synergistic effect when used in combination with other antibiotics, such as rifampicin and linezolid, against Theonezolide A. Theonezolide A has also been tested in vivo in a murine model of Theonezolide A infection, where it showed significant efficacy in reducing bacterial load.
Eigenschaften
CAS-Nummer |
150243-49-5 |
|---|---|
Produktname |
Theonezolide A |
Molekularformel |
C79H140N4O22S2 |
Molekulargewicht |
1562.1 g/mol |
IUPAC-Name |
[5-[[(E)-18-[6-[2-(9-aminodecyl)-1,3-thiazol-4-yl]-3-methyloxan-2-yl]-5,7,9,13,15,17-hexahydroxy-2,4-dimethyloctadec-2-enoyl]amino]-12,16,18,26,30,32-hexahydroxy-24-methoxy-4,7,21-trimethyl-2-oxo-3,37-dioxa-39-azabicyclo[34.2.1]nonatriaconta-1(38),22,36(39)-trien-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C79H140N4O22S2/c1-50-33-36-64(91)41-59(86)25-17-24-57(84)23-16-15-21-52(3)77(105-107(98,99)100)76(56(7)103-79(97)69-48-102-74(81-69)31-20-30-60(87)40-58(85)26-19-29-63(90)45-68(101-8)37-34-50)83-78(96)54(5)39-53(4)71(95)46-66(93)43-62(89)28-18-27-61(88)42-65(92)44-67(94)47-73-51(2)35-38-72(104-73)70-49-106-75(82-70)32-14-12-10-9-11-13-22-55(6)80/h34,37,39,48-53,55-68,71-73,76-77,84-95H,9-33,35-36,38,40-47,80H2,1-8H3,(H,83,96)(H,98,99,100)/b37-34?,54-39+ |
InChI-Schlüssel |
MMSGOWXOEFXAOS-XLYKXRMBSA-N |
Isomerische SMILES |
CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)/C(=C/C(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)/C)OS(=O)(=O)O)C)O)O)O |
SMILES |
CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |
Kanonische SMILES |
CC1CCC(CC(CCCC(CCCCC(C(C(C(OC(=O)C2=COC(=N2)CCCC(CC(CCCC(CC(C=C1)OC)O)O)O)C)NC(=O)C(=CC(C)C(CC(CC(CCCC(CC(CC(CC3C(CCC(O3)C4=CSC(=N4)CCCCCCCCC(C)N)C)O)O)O)O)O)O)C)OS(=O)(=O)O)C)O)O)O |
Synonyme |
theonezolide A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)


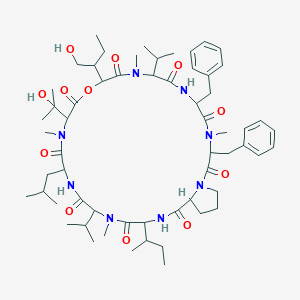
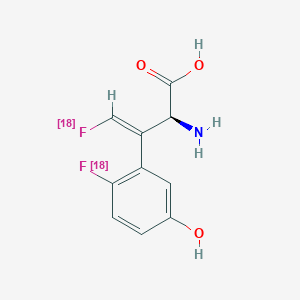
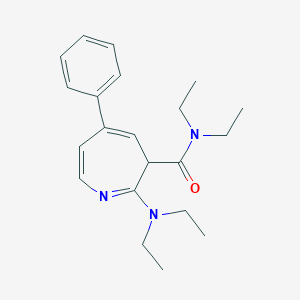
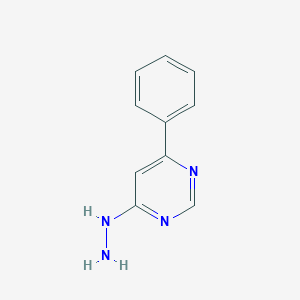


![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
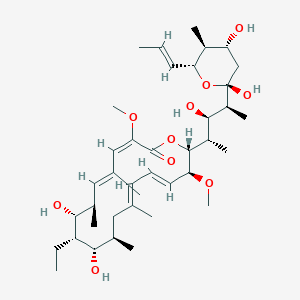
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
